molecular formula C26H24F2N2O6S2 B11542552 N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide

N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide

Cat. No.: B11542552
M. Wt: 562.6 g/mol
InChI Key: ORHZOQBHTKLMHQ-UHFFFAOYSA-N
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Description

N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE is a synthetic organic compound characterized by the presence of two 4-fluorophenoxyethyl groups attached to a naphthalene-1,5-disulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the sulfonamide groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of naphthalene-1,5-dicarboxylic acid derivatives.

    Reduction: Formation of naphthalene-1,5-diamine derivatives.

    Substitution: Introduction of various functional groups at the sulfonamide positions.

Scientific Research Applications

N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with cellular membranes and proteins. The fluorophenoxyethyl groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the sulfonamide groups can form hydrogen bonds with protein targets, affecting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE is unique due to the presence of fluorophenoxyethyl groups, which impart distinct lipophilic and electronic properties, enhancing its interaction with biological membranes and proteins.

Properties

Molecular Formula

C26H24F2N2O6S2

Molecular Weight

562.6 g/mol

IUPAC Name

1-N,5-N-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide

InChI

InChI=1S/C26H24F2N2O6S2/c27-19-7-11-21(12-8-19)35-17-15-29-37(31,32)25-5-1-3-23-24(25)4-2-6-26(23)38(33,34)30-16-18-36-22-13-9-20(28)10-14-22/h1-14,29-30H,15-18H2

InChI Key

ORHZOQBHTKLMHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NCCOC3=CC=C(C=C3)F)C(=C1)S(=O)(=O)NCCOC4=CC=C(C=C4)F

Origin of Product

United States

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